[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Description
(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials, particularly in the realm of organic electronics and photovoltaics .
Properties
IUPAC Name |
[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38F2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEGDDGOGVSXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56F2S4Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps, starting with the preparation of the benzo[1,2-b:4,5-b’]dithiophene core. This core is then functionalized with thiophene units that are substituted with 2-ethylhexyl and fluorine groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product, ensuring that it meets the stringent requirements for use in high-tech applications .
Chemical Reactions Analysis
Types of Reactions
(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Substitution: The trimethylstannane groups can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and palladium catalysts for Stille coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the benzo[1,2-b:4,5-b’]dithiophene core .
Scientific Research Applications
Applications in Organic Photovoltaics
This compound has been extensively studied for its role as a donor material in non-fullerene organic solar cells (OSCs). Its applications include:
- Efficient Charge Transport : The presence of multiple electron-donating groups allows for better charge separation and transport within the photovoltaic layer.
- Enhanced Light Absorption : The fluorinated thiophene units improve the light absorption spectrum, making it suitable for harvesting a broader range of solar energy.
Case Studies
- Non-Fullerene Solar Cells : A study published in the Journal of the American Chemical Society demonstrated that incorporating this compound into OSCs led to power conversion efficiencies exceeding 10% due to its favorable energy levels and morphological stability .
- Material Stability : Research indicates that devices using this compound exhibit improved thermal and photostability compared to traditional materials, which is crucial for long-term performance in real-world applications .
Other Research Applications
Beyond photovoltaics, this compound is also explored in other fields:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs, where it can serve as an emitter or charge transport layer.
- Sensors : Its unique structure allows for potential applications in chemical sensors, particularly for detecting environmental pollutants due to its sensitivity to certain analytes.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Photovoltaics | Used as a donor material in non-fullerene OSCs | High efficiency, broad absorption |
| Organic Light Emitting Diodes | Potential use as an emitter or transport layer | Enhanced light emission |
| Chemical Sensors | Investigated for environmental pollutant detection | High sensitivity |
Mechanism of Action
The mechanism by which (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily related to its electronic properties. The compound’s unique structure allows for efficient charge transport and light absorption, making it an effective material for use in organic electronics and photovoltaics . The molecular targets and pathways involved include the interaction of the compound with light and the subsequent generation of charge carriers that can be harnessed for various applications .
Comparison with Similar Compounds
Similar Compounds
- Poly[[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-1,3-diyl]]
- Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl})
Uniqueness
What sets (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) apart from similar compounds is its specific combination of functional groups, which confer unique electronic properties. The presence of fluorine atoms and trimethylstannane groups enhances its performance in organic electronic applications by improving charge transport and stability .
Biological Activity
The compound 4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane (CAS No. 1514905-25-9) is a complex organometallic compound with significant potential in various biological applications. Its structure includes multiple thiophene units, which are known for their electronic properties and biological activities.
- Molecular Formula : C₄₀H₅₆F₂S₄Sn₂
- Molecular Weight : 940.55 g/mol
- CAS Number : 1514905-25-9
- Purity : ≥98% .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
- It functions by disrupting mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and subsequent activation of downstream apoptotic pathways .
-
Case Studies :
- In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer and leukemia cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
- A study involving animal models indicated that administration of the compound led to tumor regression and reduced metastasis, suggesting its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Studies
Additional Biological Activities
Apart from its anticancer properties, preliminary research suggests that this compound may exhibit:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing [4,8-bis(...)]-trimethylstannane, and how can reaction efficiency be monitored?
- Methodology :
- Utilize statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This reduces trial-and-error approaches and identifies critical variables .
- Monitor reaction progress via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect intermediates and byproducts. Reference standards (e.g., deuterated analogs) can improve quantification accuracy .
- Employ quantum chemical calculations to predict reaction pathways and transition states, narrowing down optimal conditions before experimental validation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substitution patterns and tin coordination environments.
- X-ray crystallography : Resolve crystal structures to validate steric effects of the 2-ethylhexyl and fluorothiophene moieties.
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts during synthesis. Pre-concentration via solid-phase extraction (SPE) with Oasis HLB cartridges improves detection limits .
Q. What safety protocols are critical for handling organotin compounds like this during synthesis?
- Methodology :
- Follow Chemical Hygiene Plan guidelines : Use fume hoods, nitrile gloves, and sealed reaction systems to minimize exposure to toxic tin derivatives .
- Implement waste segregation protocols for organotin residues, ensuring compliance with environmental regulations (e.g., EPA guidelines for heavy metals).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reaction yields for this compound?
- Methodology :
- Apply density functional theory (DFT) to model steric hindrance from the bulky 2-ethylhexyl groups, which may explain lower-than-expected yields. Compare computational activation energies with experimental kinetic data .
- Use sensitivity analysis in DoE to identify parameters (e.g., solvent polarity) where minor deviations disproportionately affect outcomes .
- Cross-validate results with machine learning (ML) models trained on analogous organotin syntheses to predict outlier conditions .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodology :
- Optimize membrane separation technologies (e.g., nanofiltration) to purify intermediates at larger scales, reducing solvent use .
- Design continuous-flow reactors to enhance heat/mass transfer, critical for exothermic tin-mediated coupling reactions .
- Conduct scale-down experiments to simulate industrial conditions, identifying bottlenecks (e.g., catalyst deactivation) early .
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected -NMR shifts) for this compound?
- Methodology :
- Perform control experiments with simplified analogs (e.g., replacing fluorothiophene with phenyl groups) to isolate electronic effects.
- Validate NMR assignments using 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC).
- Compare results with crystallographic data to confirm whether shifts arise from dynamic effects (e.g., fluxionality) .
Q. What role do fluorinated thiophene moieties play in modulating this compound’s electronic properties, and how can this be experimentally probed?
- Methodology :
- Use cyclic voltammetry (CV) to measure redox potentials, correlating fluorine substitution with HOMO-LUMO gaps.
- Perform ultraviolet-visible (UV-Vis) spectroscopy in varying solvents to assess solvatochromic effects and charge-transfer transitions.
- Apply time-dependent DFT (TD-DFT) to simulate absorption spectra and validate experimental observations .
Cross-Disciplinary and Methodological Innovations
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
- Methodology :
- Integrate multiphysics simulations to model heat transfer and fluid dynamics in custom reactor designs, reducing hot spots during exothermic steps .
- Train neural networks on historical synthesis data to recommend optimal reagent ratios and reaction times, validated via iterative feedback loops .
Q. What comparative frameworks are effective for analyzing conflicting data across studies on organotin-based semiconductors?
- Methodology :
- Adopt meta-analysis protocols to harmonize datasets, accounting for variables like synthetic routes (e.g., Stille vs. Suzuki coupling) and characterization methods .
- Use principal component analysis (PCA) to cluster studies by experimental conditions, identifying systemic biases (e.g., solvent purity effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
